4-(Oxetan-3-YL)benzene-1,2-diamine
Description
4-(Oxetan-3-yl)benzene-1,2-diamine (CAS: 1698149-16-4) is a substituted aromatic diamine with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound features an oxetane ring (a strained four-membered oxygen-containing heterocycle) attached to the benzene ring at the para position relative to the two amine groups. Oxetanes are valued in medicinal chemistry for their ability to improve metabolic stability and act as bioisosteres for carbonyl or ether groups .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(oxetan-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2O/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7H,4-5,10-11H2 |
InChI Key |
SSRBPCIJNIBXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, oxetane) reduce reaction rates in quinoxaline synthesis by deactivating the aromatic ring .
- Steric bulk from substituents like oxetane may further hinder reactivity compared to smaller groups (e.g., methyl) .
- Piperazine and methyl groups enhance reactivity with aliphatic carbonyl compounds due to their electron-donating nature .
Physicochemical Properties
Substituents also influence solubility, polarity, and bioavailability:
| Compound Name | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Applications |
|---|---|---|---|---|
| This compound | ~1.2† | 4 | 4 | Drug intermediates, heterocyclic synthesis |
| 4-Nitrobenzene-1,2-diamine | 0.98 | 4 | 6 | Explosives, dyes |
| 4-(2-Methyltetrazol-5-yl)benzene-1,2-diamine | -0.0642 | 4 | 3 | Pharmaceuticals (polar scaffolds) |
| 4-Piperazin-1-ylbenzene-1,2-diamine | 0.5 | 4 | 4 | CNS drug candidates |
*Predicted using ChemDraw or inferred from analogues; †Estimated based on oxetane’s polarity .
Key Observations :
- Tetrazole-substituted diamines exhibit exceptionally low logP values, making them suitable for CNS-targeted drugs .
Pharmaceutical Relevance
- Piperazine-substituted diamines (e.g., 4-Piperazin-1-ylbenzene-1,2-diamine) are intermediates in serotonin 5-HT₆ receptor antagonists, highlighting their role in neuropharmacology .
- Tetrazole- and oxetane-substituted diamines are explored for metabolic stability and bioavailability, leveraging their balanced polarity .
- Unsubstituted benzene-1,2-diamine remains a staple in high-yield heterocyclic synthesis but lacks the pharmacokinetic advantages of modern substituents .
Notes and Limitations
The compound This compound in the evidence is listed as 4-(Oxetan-3-yloxy)benzene-1,2-diamine (CAS: 1698149-16-4), suggesting an ether linkage rather than direct oxetane attachment . This discrepancy may affect property comparisons.
The oxetane’s strain and polarity warrant further experimental studies to confirm its effects on synthetic and biological performance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
